Pantothenic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in water, benzene, ethyl ether

Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid; Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform.

1000.0 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Scientific research is exploring the potential applications of pantothenic acid in various areas:

- Wound healing: Studies suggest that pantothenic acid, often in the form of a topical cream called dexpanthenol, may promote wound healing after surgery or injury ).

- Skin health: Pantothenic acid might have moisturizing effects and may be beneficial for skin conditions Mount Sinai - New York: . However, more research is needed to understand the mechanisms behind this effect.

- Cholesterol management: Some studies have investigated whether pantothenic acid or its derivatives can lower cholesterol levels. These studies show mixed results, with some indicating a potential benefit for a specific form of pantothenic acid called pantethine ).

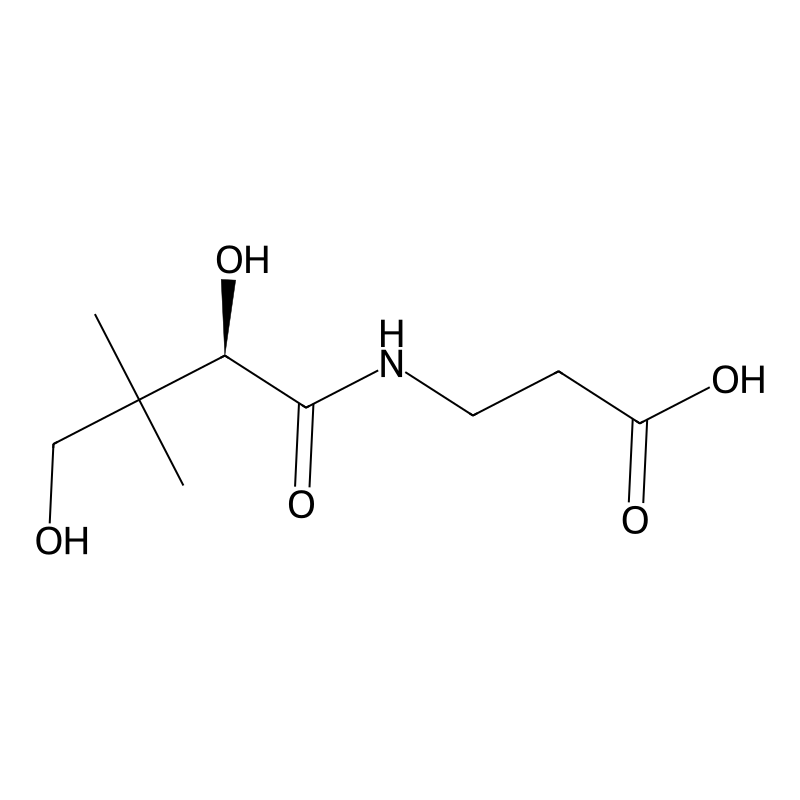

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for various metabolic functions in living organisms. It is a precursor to coenzyme A (CoA), which plays a critical role in the synthesis and oxidation of fatty acids, as well as in the metabolism of carbohydrates and proteins. The compound is composed of pantoic acid and β-alanine, with its name derived from the Greek word "pantothen," meaning "from everywhere," reflecting its wide distribution in nature. Pantothenic acid is found in a variety of foods, including liver, eggs, whole grains, and legumes .

Pantothenic acid's primary function lies in its conversion to CoA. CoA acts as a coenzyme in numerous metabolic pathways, including:

- Fatty acid synthesis and degradation [].

- Carbohydrate metabolism [].

- Protein metabolism [].

- Cholesterol synthesis [].

By enabling CoA function, pantothenic acid plays a vital role in energy production, nutrient utilization, and overall cellular function [].

- Phosphorylation: Pantothenic acid is phosphorylated to form 4′-phosphopantothenate by the enzyme pantothenate kinase.

- Cysteine Addition: Cysteine is added to 4′-phosphopantothenate to form 4'-phospho-N-pantothenoylcysteine through the action of phosphopantothenoylcysteine synthetase.

- Decarboxylation: The resulting compound is decarboxylated to yield 4′-phosphopantetheine.

- Adenylation: This compound is then adenylated to form dephospho-CoA.

- Final Phosphorylation: Finally, dephospho-CoA is phosphorylated to produce coenzyme A .

The stability of pantothenic acid can be affected by pH levels; it is more stable under neutral conditions but can degrade significantly in acidic or alkaline environments .

Pantothenic acid is crucial for numerous biological processes due to its role as a precursor for coenzyme A. Coenzyme A is involved in:

- Energy Production: It facilitates the breakdown of fatty acids and carbohydrates for energy.

- Synthesis of Biomolecules: Coenzyme A is essential for synthesizing fatty acids, cholesterol, and certain neurotransmitters.

- Metabolic Pathways: It acts as a carrier for acyl groups in various metabolic pathways .

Deficiency in pantothenic acid can lead to symptoms such as fatigue, irritability, and digestive issues, although severe deficiency is rare due to its widespread availability in foods .

Pantothenic acid can be synthesized chemically or biosynthetically:

- Chemical Synthesis: This involves the reaction between pantoic acid and β-alanine, typically using various catalysts and solvents to facilitate the reaction.

- Biosynthesis: In biological systems, pantothenic acid is synthesized through the action of specific enzymes that catalyze the formation from its precursors within organisms .

Pantothenic acid has several applications:

- Nutritional Supplements: It is commonly included in multivitamin formulations due to its essential role in metabolism.

- Pharmaceuticals: Used as an additive in certain medications and health products.

- Food Industry: Added to animal feeds and food products to enhance nutritional value .

Research has shown that pantothenic acid interacts with various other nutrients and compounds:

- Coenzyme A Regulation: The synthesis pathway of coenzyme A from pantothenic acid is regulated by feedback inhibition from its end products.

- Nutrient Absorption: Its absorption may be influenced by the presence of other vitamins and minerals, particularly those involved in energy metabolism .

Several compounds share similarities with pantothenic acid, primarily due to their roles in metabolism or structural characteristics:

| Compound | Role/Function | Unique Features |

|---|---|---|

| Coenzyme A | Essential for fatty acid metabolism | Acts as an acyl group carrier |

| Pantetheine | Precursor to coenzyme A | Contains both pantothenic acid and thioethanolamine |

| Acyl Carrier Protein | Involved in fatty acid synthesis | Functions as a carrier for acyl groups during synthesis |

| Vitamin B6 (Pyridoxine) | Involved in amino acid metabolism | Functions primarily as a cofactor for enzymes |

Pantothenic acid's uniqueness lies in its singular role as a precursor for coenzyme A without existing in multiple vitamers like some other B vitamins .

Physical Description

Solid

Color/Form

Viscous oil

Viscous hygroscopic liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Melting Point

MELTING POINT: 170-172 °C /CA SALT/

< 25 °C

UNII

Drug Indication

Therapeutic Uses

Pantothenic acid is not generally accepted as having any therapeutic use, but it has been prescribed for streptomycin neurotoxicity, salicylate toxicity, gray hair, alopecia, catarrhal respiratory disorders, osteoarthritis, diabetic neuropathy, psychiatric states, and to ameliorate untoward symptoms during thyroid therapy in patients with congenital hypothyroidism (cretinism).

Pantothenic acid has been used for a wide range of disorders such as acne, alopecia, allergies, burning feet, asthma, grey hair, dandruff, cholesterol lowering, improving exercise performance, depression, osteoarthritis, rheumatoid arthritis, multiple sclerosis, stress, shingles, ageing and Parkinson's disease. It has been investigated in clinical trials for arthritis, cholesterol lowering and exercise performance.[Mason P; Dietary Supplements,

Pantothenic acid deficiency has rarely been identified in humans except in conjunction with deficiency of other B complex vitamins. Diagnosis of pantothenic acid deficiency is aided by a serum pantothenate concentration of less than 50 mcg/mL. Whenever possible, poor dietary habits should be corrected, and some clinicians recommend administration of multivitamin preparations containing pantothenic acid in patients with vitamin deficiencies since poor dietary habits may result in concurrent deficiencies.

For more Therapeutic Uses (Complete) data for D-Pantothenic Acid (10 total), please visit the HSDB record page.

Mechanism of Action

... To test the functional effect of pantothenate on dermal fibroblasts, cells were cultured and in vitro proliferation tests were performed using a standardized scratch test procedure. For all three donors analyzed, a strong stimulatory effect of pantothenate at a concentration of 20 ug/mL on the proliferation of cultivated dermal fibroblasts was observed. To study the molecular mechanisms resulting in the proliferative effect of pantothenate, gene expression was analyzed in dermal fibroblasts cultivated with 20 ug/mL of pantothenate compared with untreated cells using the GeneChip Human Exon 1.0 ST Array. A number of significantly regulated genes were identified including genes coding for interleukin (IL)-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1 and MARCH-II. Regulation of these genes was subsequently verified by quantitative real-time polymerase chain reaction analysis. Induction of HMOX-1 expression by pantothenol and pantothenic acid in dermal cells was confirmed on the protein level using immunoblots. Functional studies revealed the enhanced suppression of free radical formation in skin fibroblasts cultured with panthenol. In conclusion, these studies provided new insight in the molecular mechanisms linked to the stimulatory effect of pantothenate and panthenol on the proliferation of dermal fibroblasts. /Calcium pantotenate/

Coenzyme A (CoA) is the major acyl group carrier in intermediary metabolism. Hopantenate (HoPan), a competitive inhibitor of the pantothenate kinases, was used to chemically antagonize CoA biosynthesis. HoPan dramatically reduced liver CoA and mice developed severe hypoglycemia. Insulin was reduced, glucagon and corticosterone were elevated, and fasting accelerated hypoglycemia. Metabolic profiling revealed a large increase in acylcarnitines, illustrating the role of carnitine in buffering acyl groups to maintain the nonesterified CoASH level. HoPan triggered significant changes in hepatic gene expression that substantially increased the thioesterases, which liberate CoASH from acyl-CoA, and increased pyruvate dehydrogenase kinase 1, which prevents the conversion of CoASH to acetyl-CoA. These results identify the metabolic rearrangements that maintain the CoASH pool which is critical to mitochondrial functions, including gluconeogenesis, fatty acid oxidation, and the tricarboxylic acid and urea cycles.

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Pantothenic acid is absorbed in the small intestine by active transport at low concentrations of the vitamin and by passive transport at higher concentrations. Because the active transport system is saturable, absorption is less efficient at higher concentrations of intake. However, the exact intake levels at which absorption decreases in humans are not known. Pantothenic acid is excreted in the urine in amounts that are proportional with dietary intake over a wide range of intake values.

Pantothenic acid is readily absorbed from the GI tract. It is present in all tissues, in concentrations ranging from 2-45 ug/g. Pantothenic acid apparently is not destroyed in human body since intake and excretion ... are approximately equal. About 70% of unchanged pantothenic acid is excreted in urine and about 30% in feces.

Pantothenic acid is readily absorbed from the GI tract following oral administration. Normal serum pantothenate concentrations are 100 ug/mL or greater. /Pantothenic acid/ is widely distributed into body tissues, mainly as coenzyme A. Highest concentrations are found in the liver, adrenal glands, heart, and kidneys. Milk of nursing mothers receiving a normal diet contains about 2 ug of pantothenic acid per mL. About 70% of an oral dose of pantothenic acid is excreted unchanged in urine and about 30% in feces.

... /N/ewborn pantothenic acid levels are significantly greater than maternal levels. At term, mean pantothenate levels in 174 mothers were 430 ng/mL (range 250-710) and in their newborns 780 ng/mL (range 400-1480). Placental transfer of pantothenate to the fetus is by active transport, but it is slower than transfer of other B complex vitamins. In one report, low-birth-weight infants had significantly lower levels of pantothenic acid than did normal weight infants.

For more Absorption, Distribution and Excretion (Complete) data for D-Pantothenic Acid (20 total), please visit the HSDB record page.

Metabolism Metabolites

/P/antothenic acid is required for intermediary metabolism of carbohydrates, proteins, and lipids. Pantothenic acid is a precursor of coenzyme A which is required for acetylation (acyl group activation) reactions in gluconeogenesis, in the release of energy from carbohydrates, the synthesis and degradation of fatty acids, and the synthesis of sterols and steroid hormones, porphyrins, acetylcholine, and other compounds.

Absorption Coenzyme A (CoA). CoA in the diet is hydrolyzed in the intestinal lumen to dephospho CoA, phosphopantetheine, and pantetheine, with the pantetheine subsequently hydrolyzed to pantothenic acid. Pantothenic acid was the only one of these pantothenate-containing compounds absorbed by rats in studies on absorption of the various forms. Absorption is by active transport at low concentrations of the vitamin and by passive transport at higher concentrations in animal models. Because the active transport system is saturable, absorption will be less efficient at higher concentrations of intake, but the intake levels at which absorptive efficiency decreases in humans are not known.

Intestinal microflora have been observed to synthesize pantothenic acid in mice, but the contribution of bacterial synthesis to body pantothenic acid levels or fecal losses in humans has not been quantified. If microbial synthesis is substantial, balance studies in humans may have underestimated pantothenic acid absorption and requirements.

Coenzyme A (CoA) is hydrolyzed to pantothenate in a multiple-step reaction. The pantothenic acid is excreted intact in urine, ... . The amount excreted varies proportionally with dietary intake over a discrete yet wide range of intake values.

Associated Chemicals

Calcium pantothenate, calcium chloride double salt; 6363-38-8

Sodium pantothenate; 867-81-2

Wikipedia

Haematoxylin

Drug Warnings

A 76-year-old white woman was admitted to the hospital because of chest pain and dyspnea related to pleurisy and a pericardial tamponade. This patient had no history of allergy and had been taking vitamins B5 and H for two months. ... After withdrawal of the vitamins, the patient recovered and the eosinophilia disappeared. ... This case suggests that vitamins B5 and H may cause symptomatic, life-threatening, eosinophilic pleuropericarditis. Physicians prescribing these commonly used vitamins should be aware of this potential adverse reaction.

A report of life-threatening eosinophilic pleuropericarditis associated with the use of biotin and panthothenic acid. Symptoms resolved on stopping the vitamins.

... Three patients (two are brothers) with confirmed Barth syndrome /were/ treated with pantothenic acid. This treatment is still controversial and only one study has reported positive results to date. In /the three/ patients, long-term treatment has failed to reduce the number of infectious episodes and prevent dilated cardiomyopathy...

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

The starting materials for the large-scale production of calcium (R)-pantothenate, the commercial form of pantothenic acid, are (R)-pantolactone and calcium beta-alaninate. ... Calcium (R)-pantothenate is obtained by the reaction of calcium beta-alaninate with (R)-pantolactone in boiling methanol or ethanol. Depending on the crystallization and drying conditions, three solventless polymorphous forms, two solvates, and an amorphous product can be isolated. Hygroscopic prisms with four moles of methanol and one mole of water are formed on crystallization from 90% aqueous methanol at 0 °C. Drying of these prisms at 80 °C and 30 mbar produces X-ray amorphous calcium (R)-pantothenate while maintaining the crystal form. Calcium (R)-pantothenate can be produced by seeded crystallization in 90% aqueous methanol by exploiting the higher solubility of the racemate compared with the solvates of the enantiomers. Racemization of the S form is achieved with sodium methoxide in anhydrous methanol. /Calcium (R)-pantothenate/

Sodium (R)-pantothenate is isolated by reacting sodium beta-alaninate with (R)-pantolactone in methanol or ethanol (1 hour, 65 °C). On cooling, it crystallizes in the form of square platelets (mp 160 - 165 °C) and is highly hygroscopic. /Sodium (R)-pantothenate/

General Manufacturing Information

Pantothenic acid derivatives sold commercially are prepared by synthesis. May be prepared by the direct condensation of beta-alanine with the optically resolved form of the lactone of pantoic acid (2,4-dihydroxy-3,3-dimethylbutyric acid) which is prepared from isobutyraldehyde.

Panthenol is the most stable in liquid products, but is not recommended for use in foods ... D,L-calcium pantothenate-calcium chloride complex is less hygroscopic and has superior stability in multivitamin tablets ... Calcium pantothenate has good stability in dry mixes such as grain based complete protein foods.

Pantothenic acid appears to reduce the toxicity of number of drugs including antibiotics, and the pantothenate forms of aminoglycoside antibiotics have been made and used to reduce the parent drug's potential toxicity.

For more General Manufacturing Information (Complete) data for D-Pantothenic Acid (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 992.07; Procedure: microbiological turbidimetric method; Analyte: pantothenic acid; Matrix: milk-based infant formula; Detection Limit: not provided.

Method: AOAC 960.46; Procedure: titrimetric and turbidimetric microbiological methods; Analyte: pantothenic acid; Matrix: foods; Detection Limit: not provided.

GAS LIQUID CHROMATOGRAPHIC ANALYSIS OF PANTOTHENATES AND PANTHENOL IS DESCRIBED.

For more Analytic Laboratory Methods (Complete) data for D-Pantothenic Acid (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

A reverse-phase liquid chromatographic method was adapted for the assay of pantothenic acid in infant milk formulas. Sample preparation consisted of deproteination with acetic acid and sodium acetate solutions, followed by centrifugation and filtration. The chromatographic system included a C-18 column and a mobile phase consisting of a sodium phosphate buffer and acetonitrile (97:3, vol/vol)...

Interactions

The hypolipidemic effects of pantothenic acid derivatives (phosphopantothenate, panthenol and pantethine) were studied in mice with hypothalamic obesity ... induced by single injection of aurothioglucose (300 mg/kg body wt, ip). All the tested substances were administered during the last 10 days before decapitation (im, of dosage equivalent to 150 mg/kg body wt of phosphopantothenate). The studied substances inhibited the weight gain of the animals with hypothalamic obesity over the last 10 days of the experiment. The treatment with aurothioglucose increased food intake and mean body weight, blood glucose level; insulin, serum total cholesterol, triglyceride, the sum of LDL + VLDL and LDL-cholesterol concentration; triglyceride and cholesterol fractions in the liver; triglyceride and FFA content as well as lipoprotein lipase activity in adipose tissue of experimental mice. The administration of the assay compounds lowered food intake and mean body weight, insulin and glucose levels and decreased the content of triglycerides, total cholesterol and cholesterol esters in serum and adipose tissue as well as raised the activity of lipoprotein lipase in adipose tissue and serum lipolytic activity in obese mice. Among the compounds studied the reverse effect of panthenol was especially pronounced. The mechanism of hypolipidemic effects of pantothenic acid derivatives can be related to the reduced resistance to insulin and activation of lipolysis in serum and adipose tissue. /Panthenol, Phosphopantothenate, Pantethine/

A combination of 1.2 g of calcium pantothenate, 0.6 g of pyridoxine, 3 g of niacinamide, and 3 g of ascorbic acid taken daily for 6 weeks was associated with elevations in serum transaminase levels in children. One of these doses or the combination may therefore cause hepatotoxicity, but it is not possible from this study alone to ascribe to pantothenic acid the reported adverse effect in liver function.

... Pregnant CD-1 mice were administered a teratogenic dose of valproic acid (VPA) prior to neural tube closure and embryonic protein levels were analyzed. ... VPA (400 mg/kg)-induced NTDs (24%) and VPA-exposed embryos with a neural tube defect (NTD) showed a 2-fold increase in p53, and 4-fold decreases in NF-kappaB, Pim-1, and c-Myb protein levels compared to their phenotypically normal littermates (P<0.05). Additionally, VPA increased the ratio of embryonic Bax/Bcl-2 protein levels (P<0.05). Pretreatment of pregnant dams with either folic acid or pantothenic acid prior to VPA significantly protected against VPA-induced NTDs (P<0.05). Folic acid also reduced VPA-induced alterations in p53, NF-kappaB, Pim-1, c-Myb, and Bax/Bcl-2 protein levels, while pantothenic acid prevented VPA-induced alterations in NF-kappaB, Pim-1, and c-Myb...

For more Interactions (Complete) data for D-Pantothenic Acid (6 total), please visit the HSDB record page.

Stability Shelf Life

Pantothenoic acid occurs as an unstable, hygroscopic, viscous oil which is freely soluble in water.

Dates

Exploring Heteroaromatic Rings as a Replacement for the Labile Amide of Antiplasmodial Pantothenamides

Jinming Guan, Christina Spry, Erick T Tjhin, Penghui Yang, Tanakorn Kittikool, Vanessa M Howieson, Harriet Ling, Lora Starrs, Dustin Duncan, Gaetan Burgio, Kevin J Saliba, Karine AuclairPMID: 33792339 DOI: 10.1021/acs.jmedchem.0c01755

Abstract

Malaria-causingparasites are developing resistance to antimalarial drugs, providing the impetus for new antiplasmodials. Although pantothenamides show potent antiplasmodial activity, hydrolysis by pantetheinases/vanins present in blood rapidly inactivates them. We herein report the facile synthesis and biological activity of a small library of pantothenamide analogues in which the labile amide group is replaced with a heteroaromatic ring. Several of these analogues display nanomolar antiplasmodial activity against

and/or

, and are stable in the presence of pantetheinase. Both a known triazole and a novel isoxazole derivative were further characterized and found to possess high selectivity indices, medium or high Caco-2 permeability, and medium or low microsomal clearance

. Although they fail to suppress

proliferation

, the pharmacokinetic and contact time data presented provide a benchmark for the compound profile likely required to achieve antiplasmodial activity in mice and should facilitate lead optimization.

Immunoassays for the rapid detection of pantothenic acid in pharmaceutical and food products

Lu Zeng, Lingling Guo, Zhongxing Wang, Xinxin Xu, Shanshan Song, Liguang Xu, Hua Kuang, Aike Li, Chuanlai XuPMID: 33516998 DOI: 10.1016/j.foodchem.2021.129114

Abstract

Pharmaceutical and food products are fortified with pantothenic acid (PA) to address potential deficiency. Therefore, its fast, reliable, and accurate detection is of great importance to the quality control. Here, an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and a gold nanoparticle-based lateral flow immunoassay (LFIA) were established for the determination of PA based on an anti-PA monoclonal antibody (mAb). The ic-ELISA displayed a limit of detection (LOD) of 32.22 ng/mL, and the linear range was 64.44-628.84 ng/mL. Average recoveries of PA in fortified samples were 88.60-110.11% when using the ic-ELISA and a good correlation between the ic-ELISA and LC-MS/MS was obtained when analyzing samples. Furthermore, the developed LFIA strip showed a calculated LOD of 71.99, 115.80, and 240.12 ng/mL in B-complex Vitamin tablets, energy drink and infant milk powder samples, respectively. All the results demonstrated that both of these immunoassays are suitable for determining PA in pharmaceutical and food products.Severe pantothenic acid deficiency induces alterations in the intestinal mucosal proteome of starter Pekin ducks

Jing Tang, Yulong Feng, Bo Zhang, Yongbao Wu, Zhanbao Guo, Suyun Liang, Zhengkui Zhou, Ming Xie, Shuisheng HouPMID: 34193047 DOI: 10.1186/s12864-021-07820-x

Abstract

Pantothenic acid deficiency (PAD) results in growth depression and intestinal hypofunction of animals. However, the underlying molecular mechanisms remain to be elucidated. Mucosal proteome might reflect dietary influences on physiological processes.A total of 128 white Pekin ducks of one-day-old were randomly assigned to two groups, fed either a PAD or a pantothenic acid adequate (control, CON) diet. After a 16-day feeding period, two ducks from each replicate were sampled to measure plasma parameters, intestinal morphology, and mucosal proteome. Compared to the CON group, high mortality, growth retardation, fasting hypoglycemia, reduced plasma insulin, and oxidative stress were observed in the PAD group. Furthermore, PAD induced morphological alterations of the small intestine indicated by reduced villus height and villus surface area of duodenum, jejunum, and ileum. The duodenum mucosal proteome of ducks showed that 198 proteins were up-regulated and 223 proteins were down-regulated (> 1.5-fold change) in the PAD group compared to those in the CON group. Selected proteins were confirmed by Western blotting. Pathway analysis of these proteins exhibited the suppression of glycolysis and gluconeogenesis, fatty acid beta oxidation, tricarboxylic acid cycle, oxidative phosphorylation, oxidative stress, and intestinal absorption in the PAD group, indicating impaired energy generation and abnormal intestinal absorption. We also show that nine out of eleven proteins involved in regulation of actin cytoskeleton were up-regulated by PAD, probably indicates reduced intestinal integrity.

PAD leads to growth depression and intestinal hypofunction of ducks, which are associated with impaired energy generation, abnormal intestinal absorption, and regulation of actin cytoskeleton processes. These findings provide insights into the mechanisms of intestinal hypofunction induced by PAD.

Characterization of

Arif Nurkanto, Ghulam Jeelani, Herbert J Santos, Yulia Rahmawati, Mihoko Mori, Yumi Nakamura, Kana Goto, Yoko Saikawa, Takeshi Annoura, Yuzuru Tozawa, Takaya Sakura, Daniel Ken Inaoka, Kazuro Shiomi, Tomoyoshi NozakiPMID: 33768012 DOI: 10.3389/fcimb.2021.639065

Abstract

Coenzyme A (CoA) is a well-known cofactor that plays an essential role in many metabolic reactions in all organisms. In, the most deadly among

species that cause malaria, CoA and its biosynthetic pathway have been proven to be indispensable. The first and rate-limiting reaction in the CoA biosynthetic pathway is catalyzed by two putative pantothenate kinases (

PanK1 and 2) in this parasite. Here we produced, purified, and biochemically characterized recombinant

PanK1 for the first time.

PanK1 showed activity using pantetheine besides pantothenate, as the primary substrate, indicating that CoA biosynthesis in the blood stage of

can bypass pantothenate. We further developed a robust and reliable screening system to identify inhibitors using recombinant

PanK1 and identified four

PanK inhibitors from natural compounds.

Ocoxin Increases the Antitumor Effect of BRAF Inhibition and Reduces Cancer Associated Fibroblast-Mediated Chemoresistance and Protumoral Activity in Metastatic Melanoma

Aitor Benedicto, Iera Hernandez-Unzueta, Eduardo Sanz, Joana MárquezPMID: 33669949 DOI: 10.3390/nu13020686